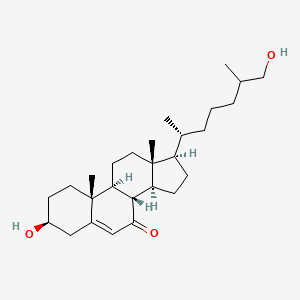

27-Hydroxy-7-keto Cholesterol

説明

27-Hydroxy-7-keto Cholesterol is an oxysterol, a derivative of cholesterol that has undergone oxidation. Oxysterols are known for their roles in various biological processes, including cholesterol metabolism and regulation of gene expression. This compound is particularly significant due to its presence in atherosclerotic plaques and its potential implications in cardiovascular diseases .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 27-Hydroxy-7-keto Cholesterol typically involves the oxidation of cholesterol derivatives. One common method includes the use of sterol 27-hydroxylase, a mitochondrial cytochrome P450 enzyme, which catalyzes the hydroxylation of cholesterol at the 27th position . This is followed by further oxidation to introduce the keto group at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches using microbial transformation. Microorganisms such as bacteria and fungi can be employed to convert cholesterol into its oxidized derivatives through enzymatic processes . These methods are advantageous due to their high regio- and stereoselectivity.

化学反応の分析

Types of Reactions: 27-Hydroxy-7-keto Cholesterol undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.

Substitution: Substitution reactions can occur at various positions on the steroid backbone.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include cytochrome P450 enzymes and chemical oxidants like potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong acids or bases.

Major Products:

Oxidation: Further oxidized oxysterols.

Reduction: 27-Hydroxycholesterol.

Substitution: Various substituted sterols depending on the reaction conditions.

科学的研究の応用

27-Hydroxy-7-keto Cholesterol has a wide range of applications in scientific research:

作用機序

The mechanism of action of 27-Hydroxy-7-keto Cholesterol involves its interaction with various molecular targets and pathways:

Molecular Targets: It acts on nuclear receptors such as liver X receptors (LXRs) and estrogen receptors, influencing gene expression related to cholesterol metabolism and inflammation.

Pathways Involved: It is involved in the regulation of cholesterol homeostasis, inflammatory responses, and apoptosis.

類似化合物との比較

27-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism.

7-Ketocholesterol: A closely related compound with similar biological activities.

24(S)-Hydroxycholesterol: Involved in brain cholesterol metabolism.

Uniqueness: 27-Hydroxy-7-keto Cholesterol is unique due to its dual functional groups (hydroxy and keto) which confer distinct chemical reactivity and biological activity. Its presence in atherosclerotic plaques and its role as a biomarker for cardiovascular diseases further highlight its significance .

生物活性

27-Hydroxy-7-keto cholesterol (this compound) is an oxysterol derived from cholesterol metabolism, recognized for its complex biological activities. This compound has garnered attention due to its roles in various physiological and pathological processes, including cholesterol homeostasis, inflammation, and cancer progression. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its dual functional groups—hydroxy and keto—making it unique among oxysterols. The synthesis typically involves the oxidation of cholesterol derivatives, often catalyzed by the enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol at the 27th position.

Table 1: Comparison of Oxysterols

| Compound | Functional Groups | Key Enzyme | Biological Role |

|---|---|---|---|

| This compound | Hydroxy, Keto | CYP27A1 | Cholesterol metabolism, inflammation |

| 27-Hydroxycholesterol | Hydroxy | CYP27A1 | Cholesterol metabolism |

| 7-Ketocholesterol | Keto | CYP7A1 | Implicated in atherosclerosis |

| 24(S)-Hydroxycholesterol | Hydroxy | CYP46A1 | Brain cholesterol metabolism |

The biological activity of this compound is mediated through its interaction with various molecular targets. It acts primarily on nuclear receptors such as liver X receptors (LXRs) and estrogen receptors. Activation of these receptors influences gene expression related to lipid metabolism and inflammatory responses .

Key Pathways Involved

- Cholesterol Homeostasis : Regulates the uptake and efflux of cholesterol in cells.

- Inflammation : Modulates immune responses by influencing the activity of immune cells.

- Apoptosis : Induces apoptosis in certain cell types, contributing to tissue remodeling.

Biological Effects

Research indicates that this compound plays significant roles in various health conditions:

Cancer Progression

Studies have shown that elevated levels of this compound are associated with increased metastatic potential in breast cancer. The compound enhances the recruitment of immune cells like polymorphonuclear-neutrophils to metastatic sites, promoting tumor growth .

Cardiovascular Health

This oxysterol is implicated in atherosclerosis development. It has been found in atheromatous plaques, indicating its potential role as a biomarker for cardiovascular diseases .

Case Studies

Recent clinical observations have highlighted the relevance of this compound in specific patient populations:

- Case Study: Cerebrotendinous Xanthomatosis (CTX)

- Case Study: Breast Cancer Patients

Research Findings

Recent studies have elucidated several important findings regarding the biological activity of this compound:

- Metabolic Pathways : The enzyme CYP27A1 metabolizes this compound at a significantly higher rate than cholesterol itself, indicating its importance in sterol metabolism .

- Immune Modulation : It has been shown to increase γδ-T cell populations in the tumor microenvironment, suggesting a role in immune evasion by tumors .

特性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3/t17?,18-,20+,21-,22+,23+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNAJBFFWWMSEW-ANDJGGKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720800 | |

| Record name | (3beta)-3,26-Dihydroxycholest-5-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148988-28-7 | |

| Record name | (3beta)-3,26-Dihydroxycholest-5-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。